

Application Note: A Robust HPLC Method for the Quantification of Metronidazole Benzoate

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Compound of Interest

Compound Name: Metronidazole Benzoate

Cat. No.: B032070

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Abstract

This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **metronidazole benzoate** in bulk drug substances and pharmaceutical formulations. The described method is straightforward and provides reliable results, making it suitable for routine quality control and research applications.

Introduction

Metronidazole benzoate is an ester prodrug of metronidazole, a widely used antibiotic and antiprotozoal agent effective against anaerobic bacteria and certain parasites.[1][2] Accurate quantification of **metronidazole benzoate** is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method, including system suitability, sample preparation, and method validation parameters.

Chemical Properties of Metronidazole Benzoate

Metronidazole benzoate is a white or slightly yellowish crystalline powder.[2] It is practically insoluble in water, but soluble in acetone and chloroform, and slightly soluble in ethanol.[2] These solubility characteristics are important considerations for solvent selection during sample and standard preparation.

- Chemical Name: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate[2]
- Molecular Formula: C₁₃H₁₃N₃O₄[2]
- Molecular Weight: 275.27 g/mol [2]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been established for the optimal separation and quantification of **metronidazole benzoate**:

Parameter	Condition
HPLC Column	C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase	Methanol and De-ionized Water (60:40, v/v)[1]
Flow Rate	1.0 mL/min[1]
Injection Volume	20 µL[1]
Detection Wavelength	254 nm[1]
Column Temperature	Ambient
Run Time	Approximately 10 minutes[1]

Reagents and Materials

- **Metronidazole Benzoate** Reference Standard
- HPLC grade Methanol
- De-ionized Water
- 0.45 µm Membrane Filters

Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of **Metronidazole Benzoate** Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 50, 100, 200, 500 µg/mL).^[1]

Sample Preparation (from Suspension)

- Accurately measure a volume of the suspension equivalent to a known concentration of **metronidazole benzoate**.
- Transfer the sample to a suitable volumetric flask.
- Add a sufficient volume of methanol and sonicate for at least 15 minutes to ensure complete dissolution of the active ingredient.^[1]
- Dilute to the final volume with methanol and mix thoroughly.^[1]
- Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.^[1]

Method Validation Summary

The described HPLC method has been validated according to established guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	~1.3
Theoretical Plates	> 2000	> 2500
Resolution	> 2.0 (from nearest peak)	> 7.0
Relative Standard Deviation (RSD) for replicate injections	$\leq 2.0\%$	$< 1.0\%$

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions.

Parameter	Result
Linear Range	10 - 1000 $\mu\text{g/mL}$ [1]
Correlation Coefficient (r^2)	≥ 0.999 [1]

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Precision Type	RSD (%)
Intra-day Precision	$< 2.0\%$ [3]
Inter-day Precision	$< 2.0\%$ [3]

Accuracy

Accuracy was determined by the recovery of a known amount of **metronidazole benzoate** spiked into a sample matrix.

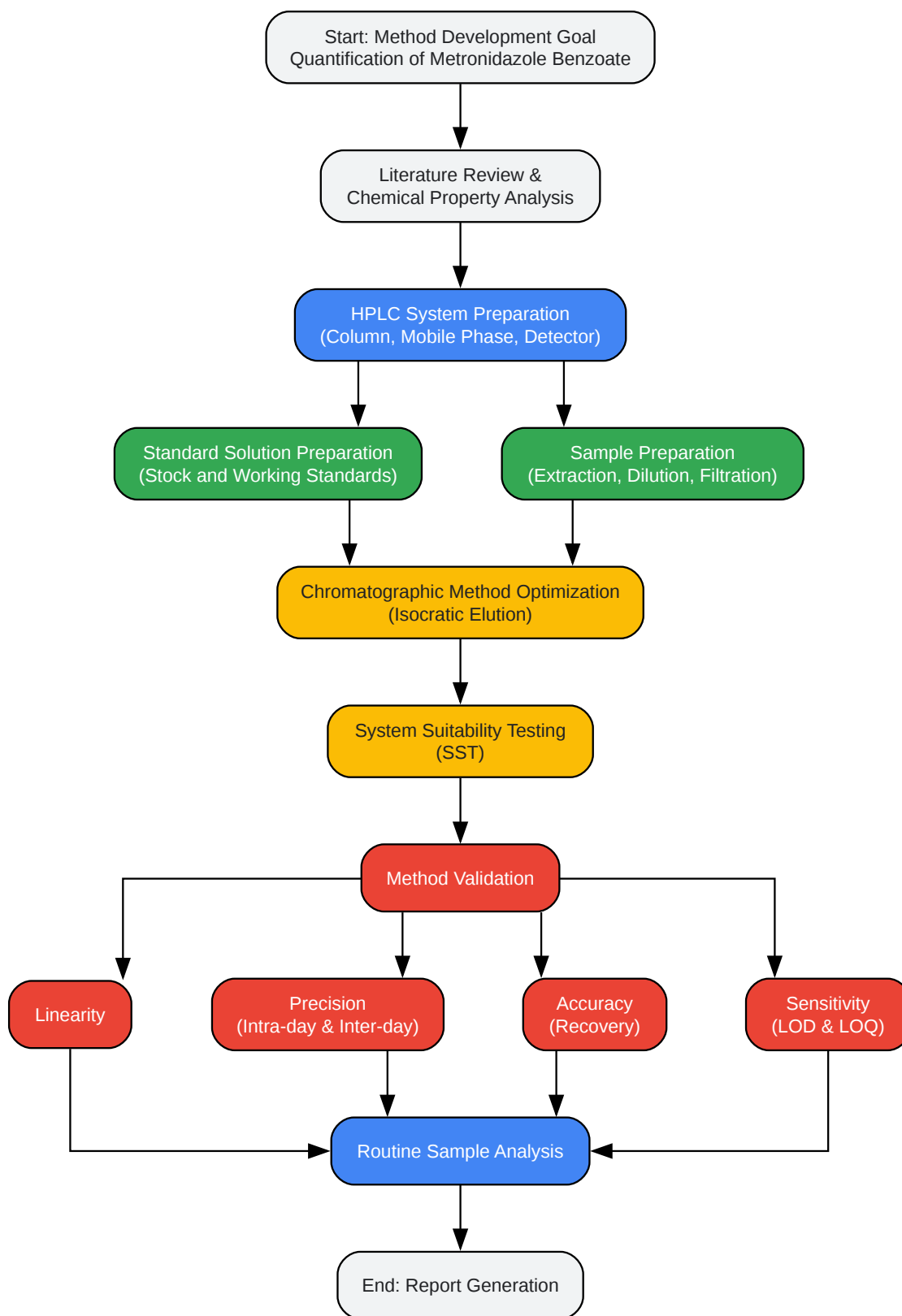
Parameter	Result
Recovery	98.0% - 102.0%

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of the method was established by determining the LOD and LOQ.

Parameter	Result
LOD	0.0158 µg/mL ^[1]
LOQ	10 µg/mL ^[1]

Workflow Diagram



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